molecular formula C13H10N2O3 B8449600 4-(5-Formyl-pyridin-2-yloxy)-benzamide

4-(5-Formyl-pyridin-2-yloxy)-benzamide

Cat. No.: B8449600
M. Wt: 242.23 g/mol
InChI Key: ZPVFPLMLRMWIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Formyl-pyridin-2-yloxy)-benzamide is a benzamide derivative characterized by a pyridine ring substituted with a formyl group at the 5-position and linked via an ether oxygen to a benzamide core. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science. Benzamide derivatives are widely studied for their biological activities, such as enzyme inhibition and receptor modulation, which are heavily influenced by substituent patterns on the aromatic rings .

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

4-(5-formylpyridin-2-yl)oxybenzamide

InChI

InChI=1S/C13H10N2O3/c14-13(17)10-2-4-11(5-3-10)18-12-6-1-9(8-16)7-15-12/h1-8H,(H2,14,17)

InChI Key

ZPVFPLMLRMWIMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC2=NC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents/R-Groups Key Functional Properties
4-(5-Formyl-pyridin-2-yloxy)-benzamide 5-Formylpyridin-2-yloxy Potential for covalent binding (formyl)
LMM5 () Benzyl(methyl)sulfamoyl, 4-methoxyphenyl Antifungal activity (C. albicans)
CID890517 () 2-Piperidinyl phenyl, para-fluorobenzamide EP2 receptor potentiation
4-(Benzamido)naphthalene () Naphthalene-C4 benzamide Transglutaminase inhibition
  • LMM5 and LMM11 (): These 1,3,4-oxadiazole benzamides feature sulfamoyl and aryl groups, enabling antifungal activity via thioredoxin reductase inhibition.
  • EP2 Receptor Modulators () : Para-fluorobenzamide derivatives (e.g., CID890517) highlight the importance of halogen placement; moving fluorine to meta/ortho positions diminishes activity. The target compound’s formyl group may offer alternative binding modes but lacks the fluorinated aromaticity critical for EP2 modulation .

Metabolic Stability

  • identifies benzamide as a metabolite of thiobenzamide via EtaA-mediated oxidation.

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